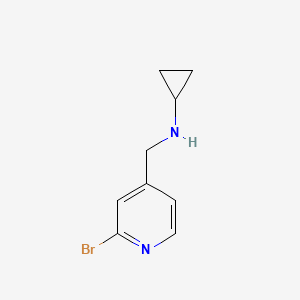
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” is a chemical compound with the formula C9H11BrN2 . It is a derivative of cyclopropanamine, where the amine group is substituted with a 2-bromopyridin-4-ylmethyl group .
Molecular Structure Analysis
The molecular structure of “N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” consists of a cyclopropane ring attached to a 2-bromopyridine ring via a methylene (-CH2-) bridge . The nitrogen atom in the pyridine ring and the cyclopropane ring are connected by a single bond .Physical And Chemical Properties Analysis
“N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” has a molecular weight of 227.10 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 226.01056 g/mol . It has a topological polar surface area of 24.9 Ų .Applications De Recherche Scientifique
1. Inhibition of Lysine-Specific Demethylase-1
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine has been studied for its potential in inhibiting lysine-specific demethylase-1 (LSD1). This enzyme plays a key role in the methylation and demethylation of histones, impacting gene expression. Inhibition of LSD1 could offer therapeutic strategies for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
2. Bioactive Compound Synthesis
The compound has been involved in the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thioureas, which exhibit significant herbicidal and fungicidal activities. These findings highlight its utility in the development of agricultural chemicals (Tian et al., 2009).
3. Precursor in Chemical Synthesis
It serves as a precursor in the synthesis of various chemically complex structures. For example, it's used in creating cis-2-alkoxycyclopropylamines, demonstrating its versatility as a building block in organic synthesis (Mangelinckx et al., 2013).
4. Understanding Enzymatic Reactions
Research on N-cyclopropylamine, a related compound, helps in understanding the mechanisms of enzymes like cytochrome P450, revealing its significance in biochemical studies (Shaffer et al., 2001).
5. Molecular Structure Analysis
Studies on cyclopropylamines, including N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, contribute to the understanding of molecular structures, vital for the development of new drugs and materials (Iijima et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVPEXQFZWPSES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693770 |
Source


|
| Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine | |
CAS RN |
1289386-62-4 |
Source


|
| Record name | 2-Bromo-N-cyclopropyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)

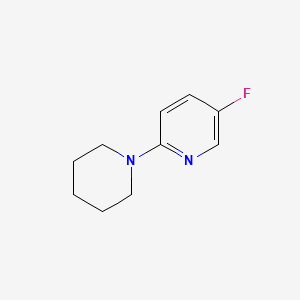
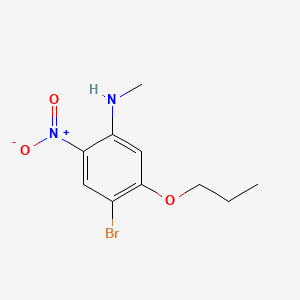
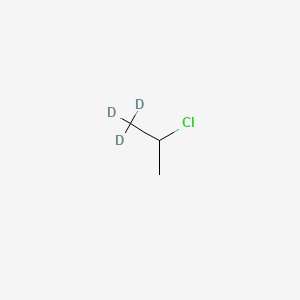

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)

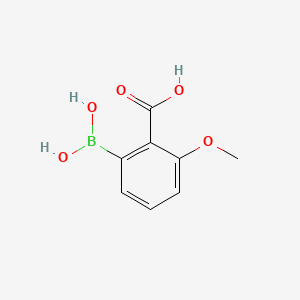
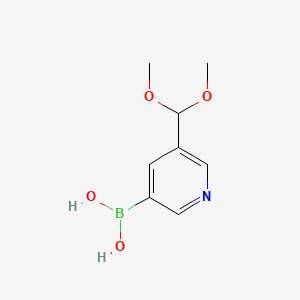
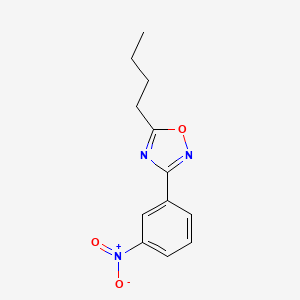
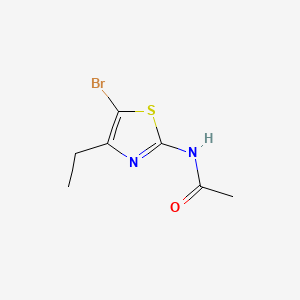

![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)